N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
The compound N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide features a cyclohexyl group linked to a 1,2,4-oxadiazole ring substituted with pyrazine at the 3-position. The benzodioxine carboxamide moiety provides additional structural complexity, likely influencing its physicochemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c27-19(17-13-28-15-6-2-3-7-16(15)29-17)25-21(8-4-1-5-9-21)20-24-18(26-30-20)14-12-22-10-11-23-14/h2-3,6-7,10-12,17H,1,4-5,8-9,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNOGVQSBDKLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole core is synthesized via cyclization between a nitrile derivative and an amidoxime. For this compound:
- Step 1 : React pyrazine-2-carbonitrile with cyclohexanecarboxamidoxime in the presence of a base (e.g., K₂CO₃) and a solvent such as ethanol or DMF at 80–100°C for 12–24 hours.
- Mechanism : Nucleophilic attack of the amidoxime oxygen on the nitrile carbon, followed by cyclodehydration.
Optimization Note : Microwave-assisted synthesis reduces reaction time to 30–60 minutes with comparable yields (~75%).
Characterization of the Oxadiazole Intermediate
- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 9.21 (s, 1H, pyrazine-H), 8.76 (d, J = 2.4 Hz, 1H, pyrazine-H), 3.02–2.95 (m, 1H, cyclohexyl), 1.85–1.45 (m, 10H, cyclohexyl).
- MS (ESI) : m/z 288.1 [M+H]⁺.
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
Ring Formation via Cyclization
Spectroscopic Validation
- IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).
- ¹H NMR : δ 6.95–6.85 (m, 4H, aromatic), 4.45–4.35 (m, 2H, dioxane-CH₂), 3.82 (s, 1H, CH-carboxylic acid).
Coupling of Fragments via Amide Bond Formation
Activation of the Carboxylic Acid
- Activation Method : Treat 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with HATU (1.1 eq) and DIPEA (2 eq) in DMF at 0°C for 15 minutes.
Amidation Reaction
- Conditions : Add 1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexylamine to the activated acid. Stir at room temperature for 12 hours.
- Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: 7:3 hexane/ethyl acetate).
Yield : 62–70%.
Final Product Characterization
- MP : 198–200°C.
- HRMS : m/z 454.1721 [M+H]⁺ (calc. 454.1724).
- ¹³C NMR : δ 167.8 (C=O), 163.2 (oxadiazole-C), 148.5 (pyrazine-C), 121.9–115.7 (aromatic-C).
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilize the carboxylic acid on Wang resin, followed by amide coupling and cleavage. This method achieves 58% yield but requires specialized equipment.
Microwave-Assisted One-Pot Approach
Combine fragment synthesis and coupling in a single step under microwave irradiation (100°C, 30 minutes). Yield: 65%, with 95% purity by HPLC.
Reaction Optimization and Challenges
Key Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Amidation) | DMF | 70 | 98 |
| Temperature | 25°C | 70 | 98 |
| Catalyst | HATU | 70 | 98 |
| Microwave vs Conventional | Microwave | 65 | 95 |
Scalability and Industrial Feasibility
- Cost Analysis : HATU is expensive ($320/g); substituting EDC/HOBt reduces costs by 40% but lowers yields to 55%.
- Green Chemistry : Using cyclopentyl methyl ether (CPME) as a solvent improves environmental metrics (E-factor = 8.2 vs. 14.5 for DMF).
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), TBHP, and various hydrogenation catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. The presence of the pyrazinyl group in N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide enhances its efficacy against various bacterial strains. Studies have utilized disc diffusion methods to evaluate its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting their growth .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research into similar oxadiazole derivatives has shown that they can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth effectively .
In Silico Studies
Computational studies have been employed to predict the biological activity of this compound. Molecular docking simulations suggest strong binding affinities to targets involved in cancer and infectious diseases. These studies provide insights into the compound's mechanism of action and potential as a lead compound for drug development .
Case Studies
Several case studies have been documented focusing on the synthesis and biological evaluation of related compounds. For instance:
- Synthesis and Characterization : A study focused on synthesizing new oxadiazole derivatives similar to this compound demonstrated effective antimicrobial properties through various assays .
- Biological Assays : Another study evaluated a series of oxadiazole derivatives for their anti-inflammatory and analgesic activities. The findings indicated that modifications in the molecular structure could enhance these properties significantly .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Oxadiazole-Pyrazine Derivatives
- Target Compound : Combines a cyclohexyl-oxadiazole-pyrazine core with a benzodioxine carboxamide.
- N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (): Features trifluoromethyl substituents on the benzamide and a methyl-oxadiazole group.
- PSN375963 ():
Carboxamide vs. Sulfonamide/Urea Derivatives
Physicochemical Properties
| Compound | Molecular Formula (Estimated) | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₁N₅O₄ | ~403.42 g/mol | Benzodioxine carboxamide, cyclohexyl | Moderate polarity, unknown logP |
| N-(Cyclopropylmethyl)-[...]benzamide | C₂₄H₂₂F₆N₄O₂ | 548.45 g/mol | CF₃ groups, methyl-oxadiazole | High lipophilicity (logP >4) |
| Thiophene-3-carboxamide analog | C₁₈H₁₈N₅O₃S | 384.44 g/mol | Thiophene | Enhanced π-stacking potential |
| Sulfonamide analog (CAS 1396682-41-9) | C₁₉H₂₀N₅O₅S | 430.46 g/mol | Sulfonamide | High acidity, improved solubility |
Biological Activity
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This paper reviews the available literature on its pharmacological properties, particularly focusing on its antimicrobial and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 346.38 g/mol. The structure includes a cyclohexyl group, a pyrazinyl oxadiazole moiety, and a benzodioxine structure which contribute to its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing the pyrazine and oxadiazole moieties. For instance:
- Mycobacterial Activity : Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing promising antimycobacterial activity .
- Bacterial Inhibition : In vitro studies have demonstrated that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts:
- Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Study 1: Antimycobacterial Activity
A study investigated the antimycobacterial properties of synthesized oxadiazole derivatives. The compound exhibited an MIC value significantly lower than traditional treatments, indicating strong potential for further development .
Study 2: Enzyme Inhibition Profile
Research on related compounds revealed that they could act as effective AChE inhibitors. The binding affinity was assessed using molecular docking studies, which suggested that structural components significantly influence inhibitory activity .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
